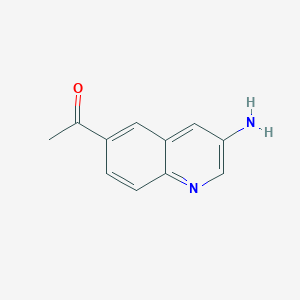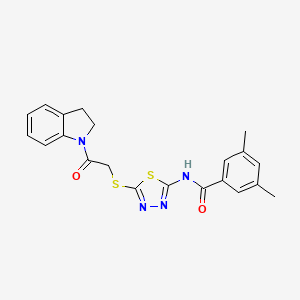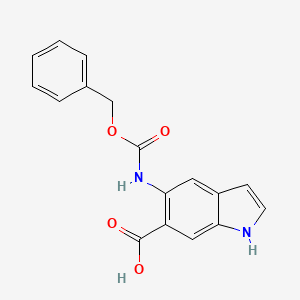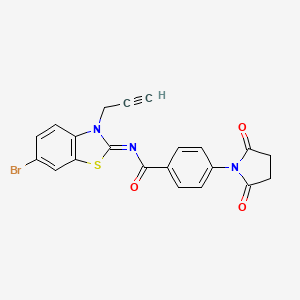
1-(3-Aminoquinolin-6-yl)ethanone
カタログ番号 B2422690
CAS番号:
1934626-74-0
分子量: 186.214
InChIキー: SYOQTSNGHODKIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminoquinolin-6-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
Quinoline, the core structure of 1-(3-Aminoquinolin-6-yl)ethanone, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(3-Aminoquinolin-6-yl)ethanone consists of a quinoline ring attached to an ethanone group . The quinoline ring is a bicyclic compound containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminoquinolin-6-yl)ethanone, such as its melting point, boiling point, and density, can be found in chemical databases .科学的研究の応用
Antibacterial and Antifungal Properties
- Synthesis of arylsulfonamide-based quinolines derived from 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone showed notable antibacterial and antifungal activities. Compound 5f displayed significant antifungal activity against Aspergillus niger, while compounds 5e and f exhibited excellent antibacterial activity against Klebsiella planticola (Kumar & Vijayakumar, 2017).
Structural and Spectroscopic Analysis
- Structural and vibrational spectroscopic studies have been conducted on a compound synthesized from 3-acetyl-4-phenylquinolin-2(1H)-one, a related compound, revealing insights into its molecular properties (Murugavel et al., 2016).
Antituberculosis and Cytotoxicity Studies
- Synthesis of 3-heteroarylthioquinoline derivatives, starting from related ethanone compounds, has been shown to be effective against Mycobacterium tuberculosis with some derivatives exhibiting no toxic effects on mouse fibroblast cells (Chitra et al., 2011).
Antioxidant and Anti-Diabetic Potential
- Novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, have been evaluated for their antioxidant activities, showing potential in reducing high glucose levels, indicating their possible role as anti-diabetic agents (Murugavel et al., 2017).
Synthesis and Fluorescence Properties
- The targeted solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, starting from compounds like 1-(4-chloro-3-nitrophenyl)ethanone, has been explored, revealing their cytotoxic activity against various cancer cell lines and studying their fluorescence properties (Kadrić et al., 2014).
Anticancer Screening
- Several 4-aminoquinoline derivatives, synthesized from related quinoline compounds, displayed effective cytotoxic effects on human breast tumor cell lines, suggesting their potential as anticancer agents (Zhang et al., 2007).
Inhibitors of HIV-1 Replication
- Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been identified as inhibitors of HIV-1 replication, with some showing promising activity and low cytotoxicity, indicating their potential in HIV treatment (Che et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1-(3-aminoquinolin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQTSNGHODKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-6-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![[4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2422607.png)
![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)
![5-chloro-6-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2422609.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![4-[6-[(4-Chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)
![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

